molecular formula C8H8ClF3N2 B1490872 1-(2-Chloro-6-trifluoromethyl-pyridin-3-YL)-ethylamine CAS No. 944904-54-5

1-(2-Chloro-6-trifluoromethyl-pyridin-3-YL)-ethylamine

Cat. No.: B1490872
CAS No.: 944904-54-5
M. Wt: 224.61 g/mol
InChI Key: VBOBDQRDNMGLBX-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and more. For the related compound “1-(2-chloro-6-(trifluoromethyl)pyridin-3-yl)propan-1-ol”, the predicted boiling point is 274.5±35.0 °C, and the predicted density is 1.363±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis of Nitenpyram

    • N-(6-chloro-3-pyridyl)methyl-N-ethylamine, a close derivative, serves as an important intermediate for the synthesis of nitenpyram, an insecticide. The synthesis involves specific reaction conditions to achieve a high yield of 95% (Zhang Hai-bin, 2004).
  • Thrombin Inhibition

    • 2-(2-Chloro-6-fluorophenyl)acetamides, which include structures related to the query chemical, act as potent thrombin inhibitors. They are particularly effective when including a 2-(5-Chloro-pyridin-2-yl)-2,2-difluoroethylamine substituent (L. Lee et al., 2007).
  • Antitumor Activity

    • Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including compounds related to the query chemical, have been investigated for their in vitro antitumor activity. Some compounds demonstrated significant potency against a panel of 12 cell lines (Catalin V. Maftei et al., 2016).
  • Synthesis of Optically Active Triamines

    • Research on the synthesis of new optically active triamines derived from similar compounds has been conducted. This includes studying their equilibrium behavior in solution and CuII complex formation, relevant in chemical analysis (K. Bernauer et al., 1993).
  • Catalysis in Transfer Hydrogenation

    • Chiral synthons based on similar compounds have been synthesized and used in catalysis, particularly in asymmetric transfer hydrogenation of ketones. This has implications in the field of organic synthesis and pharmaceutical manufacturing (Robert T. Kumah et al., 2019).
  • Catalyst Development

    • Compounds derived from similar structures have been used in the synthesis of palladium complexes, which act as catalysts in processes like ethylene dimerization. This research contributes to the field of catalysis and material science (George S. Nyamato et al., 2015).

Safety and Hazards

Safety and hazard information is crucial when handling chemical compounds. For the related compound “(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid”, the safety information includes a warning signal word and the hazard statement H302 .

Properties

IUPAC Name

1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2/c1-4(13)5-2-3-6(8(10,11)12)14-7(5)9/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOBDQRDNMGLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=C(C=C1)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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